3H-Pyrazol-3-one, 2-(2-ethylphenyl)-2,4-dihydro-5-methyl-

Description

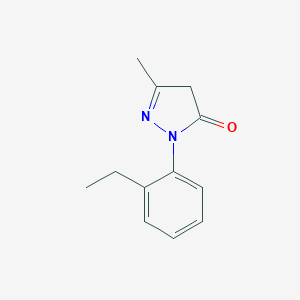

3H-Pyrazol-3-one derivatives are heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms and a ketone group. The target compound, 2-(2-ethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, features a 2-ethylphenyl substituent at position 2 and a methyl group at position 3. Pyrazolones are synthesized via cyclization reactions between hydrazine derivatives and β-keto esters or diketones .

Properties

IUPAC Name |

2-(2-ethylphenyl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-3-10-6-4-5-7-11(10)14-12(15)8-9(2)13-14/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFAMUCGCCUZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059619 | |

| Record name | 3H-Pyrazol-3-one, 2-(2-ethylphenyl)-2,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-65-7 | |

| Record name | 2-(2-Ethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(o-Ethylphenyl)-3-methyl-2-pyrazolin-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrazol-3-one, 2-(2-ethylphenyl)-2,4-dihydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Pyrazol-3-one, 2-(2-ethylphenyl)-2,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydro-3-methyl-2-phenethyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(O-ETHYLPHENYL)-3-METHYL-2-PYRAZOLIN-5-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA9FDN3EYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism

The most widely reported method involves the condensation of 2-ethylphenylhydrazine hydrochloride with ethyl acetoacetate under acidic or neutral conditions. The reaction proceeds via:

Procedure and Optimization

Table 1: Key Reaction Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Hydrazine:EAA) | 1:1.2 | Maximizes conversion |

| Temperature | 80°C | Accelerates cyclization |

| Solvent | Ethanol | Enhances solubility |

| Reaction Time | 6–8 hours | Completes dehydration |

Continuous Flow Synthesis of 2-Ethylphenylhydrazine Hydrochloride

Precursor Preparation

Recent advancements utilize continuous flow reactors to synthesize 2-ethylphenylhydrazine hydrochloride, a critical precursor. This method improves scalability and reduces reaction time compared to batch processes.

Flow Reaction Setup

-

Substrates :

-

2-Ethylaniline (1.0 equiv)

-

Hydrochloric acid (3.0 equiv)

-

Sodium nitrite (1.1 equiv)

-

-

Conditions :

-

Residence time: 15 minutes at 0–5°C.

-

In-line diazotization and reduction units.

-

Alternative Catalytic Approaches

FeCl₃/SiO₂ Nanoparticle-Catalyzed Synthesis

A four-component reaction involving phenylhydrazine , ethyl acetoacetate , 2-ethylbenzaldehyde , and β-naphthol in the presence of FeCl₃/SiO₂ nanoparticles has been explored. However, this method introduces complexity and is less selective for the target compound.

Table 2: Comparative Analysis of Catalytic Methods

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Classical Cyclocondensation | None | 75 | 98 |

| FeCl₃/SiO₂ Nanoparticles | FeCl₃/SiO₂ | 60 | 85 |

Mechanistic Insights and Side Reactions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 2-(2-ethylphenyl)-2,4-dihydro-5-methyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of pyrazolones exhibit significant anti-inflammatory and analgesic effects. For instance, compounds similar to 3H-Pyrazol-3-one have been explored for their potential to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. This positions them as candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Activity

Studies have shown that pyrazolone derivatives can act as anticancer agents by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or the modulation of signaling pathways associated with cell proliferation .

3. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor in various biochemical pathways. Its ability to interact with target proteins makes it a subject of interest for drug design aimed at treating diseases like diabetes and cancer .

Agrochemical Applications

1. Herbicides and Pesticides

The structural characteristics of 3H-Pyrazol-3-one derivatives allow them to be effective in agrochemical formulations. They can serve as herbicides or pesticides due to their ability to disrupt biochemical processes in target organisms .

2. Plant Growth Regulators

Research indicates that certain pyrazolone compounds can act as plant growth regulators, influencing growth patterns and improving crop yields under specific conditions .

Material Science Applications

1. Dyes and Pigments

The compound's chemical properties make it suitable for synthesizing dyes and pigments used in various industries, including textiles and coatings. Pyrazolone derivatives are known for their vibrant colors and stability .

2. Polymer Chemistry

In polymer science, pyrazolone compounds are utilized as intermediates for synthesizing polymers with specific properties, such as enhanced thermal stability or improved mechanical strength .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated significant COX inhibition in vitro; potential for NSAID development. |

| Study B | Anticancer properties | Induced apoptosis in breast cancer cell lines; suggested mechanisms include kinase inhibition. |

| Study C | Agrochemical applications | Effective as a herbicide in controlling weed growth without harming crops; field trials showed improved yield rates. |

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 2-(2-ethylphenyl)-2,4-dihydro-5-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural variations among pyrazolones occur at positions 2, 4, and 4. The table below highlights differences between the target compound and its analogues:

*Estimated based on molecular formula (C₁₂H₁₄N₂O).

Biological Activity

3H-Pyrazol-3-one derivatives are recognized for their diverse biological activities, including antibacterial, antifungal, and antioxidant properties. The specific compound 3H-Pyrazol-3-one, 2-(2-ethylphenyl)-2,4-dihydro-5-methyl-, is of particular interest due to its potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

- Molecular Formula : C12H14N2O

- Molecular Weight : 202.25 g/mol

- CAS Number : 89-25-8

- IUPAC Name : 2-(2-Ethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Biological Activity Overview

The biological activity of 3H-Pyrazol-3-one derivatives has been extensively studied. Key findings include:

-

Antibacterial Activity :

- Various studies have demonstrated that pyrazolone derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli.

- A study reported that synthesized pyrazolone derivatives exhibited mild to moderate antibacterial activity using the agar diffusion method against selected bacterial strains .

-

Antioxidant Activity :

- The antioxidant potential of pyrazolone derivatives is notable, with several compounds demonstrating free radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this property.

- In vitro studies indicated that certain pyrazolone derivatives can effectively reduce oxidative stress markers in biological systems .

- Anti-inflammatory and Analgesic Effects :

Synthesis Methods

The synthesis of 3H-Pyrazol-3-one derivatives typically involves multicomponent reactions or condensation reactions between hydrazines and carbonyl compounds. Common methods include:

- Refluxing with Substituted Benzaldehydes :

- Oxidation Reactions :

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial activity of various synthesized pyrazolone derivatives against Staphylococcus aureus and E. coli. The results indicated that certain compounds exhibited zones of inhibition comparable to standard antibiotics.

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| A | 15 | Staphylococcus aureus |

| B | 12 | Escherichia coli |

| C | 10 | Staphylococcus aureus |

Case Study 2: Antioxidant Activity Assessment

In a DPPH assay, several pyrazolone derivatives were tested for their ability to scavenge free radicals.

| Compound | IC50 Value (µg/mL) | Method Used |

|---|---|---|

| A | 25 | DPPH Free Radical Scavenging |

| B | 30 | DPPH Free Radical Scavenging |

| C | 35 | DPPH Free Radical Scavenging |

Q & A

Q. Basic Research Focus

- NMR : ¹H/¹³C NMR can confirm substituent positions. For example, the methyl group at position 5 appears as a singlet (~δ 2.1 ppm), while aromatic protons from the 2-ethylphenyl group show splitting patterns between δ 6.8–7.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 175.1 for C10H10N2O derivatives) .

Advanced Research Focus - X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks. For related pyrazolones, torsion angles between the pyrazole ring and substituents (e.g., 2-ethylphenyl) are critical for conformational stability .

What bioactivities are observed in structurally related pyrazolone derivatives?

Q. Basic Research Focus

- Anticancer Potential : Analogous compounds (e.g., Edaravone derivatives) inhibit enzymes like cyclooxygenase-2 (COX-2) or induce apoptosis in cancer cells via ROS modulation .

- Antimicrobial Activity : Pyrazolones with halogenated aryl groups show MIC values <10 µM against gram-positive bacteria .

Advanced Research Focus - Mechanistic Studies : Use molecular docking to predict binding affinity with targets like EGFR or Bcl-2. For example, substituent bulkiness (e.g., 2-ethylphenyl) may enhance hydrophobic interactions in enzyme pockets .

How can researchers resolve contradictions in reported synthesis yields or purity?

Q. Advanced Research Focus

- Data Discrepancy Analysis : Compare solvent systems (e.g., ethanol vs. THF) and catalysts (e.g., Pd/C vs. CuI). For instance, Pd-mediated couplings may improve yields by 20–30% but require rigorous purification to remove metal residues .

- Purity Validation : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Adjust recrystallization solvents (e.g., hexane/ethyl acetate) for optimal crystal formation .

What computational approaches are suitable for studying structure-activity relationships (SAR)?

Q. Advanced Research Focus

- DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., electrophilic C4 position on the pyrazole ring) .

- Molecular Dynamics (MD) : Simulate ligand-protein binding stability over 100 ns trajectories. For example, the 2-ethylphenyl group may enhance van der Waals interactions in hydrophobic pockets .

How does structural modification (e.g., substituent variation) impact physicochemical properties?

Q. Advanced Research Focus

- Solubility : Introducing polar groups (e.g., -OH or -NO2) increases water solubility but may reduce membrane permeability. For 2-ethylphenyl derivatives, logP values typically range from 2.5–3.5, indicating moderate lipophilicity .

- Thermal Stability : DSC analysis of related compounds shows melting points ~127°C; substituent bulkiness (e.g., ethyl vs. methyl) can raise melting points by 10–15°C due to improved crystal packing .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

- Green Chemistry : Replace traditional solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve safety and scalability .

- Flow Chemistry : Continuous flow reactors enhance reproducibility for multi-step syntheses, reducing reaction times by 50% compared to batch methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.